TPU-0037C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

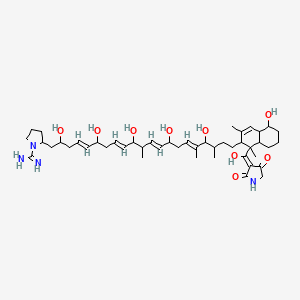

Molecular Formula |

C46H72N4O9 |

|---|---|

Molecular Weight |

825.1 g/mol |

IUPAC Name |

2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41- |

InChI Key |

ABOXJBHGJDKUNW-ONDDHUKPSA-N |

Isomeric SMILES |

CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C/4\C(=O)CNC4=O)/O |

Canonical SMILES |

CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Antimicrobial Strategy of TPU-0037C: A Technical Guide

For Immediate Release

TOYAMA, Japan – A comprehensive analysis of available scientific literature provides a detailed overview of the antimicrobial agent TPU-0037C, a metabolite isolated from the marine actinomycete Streptomyces platensis. This technical guide, designed for researchers, scientists, and drug development professionals, consolidates the current understanding of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of its proposed biological pathways.

This compound is a structural analogue of Lydicamycin and has demonstrated potent activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1] Its selective efficacy, with minimal to no activity against Gram-negative bacteria, suggests a specific mode of action targeting cellular processes unique to Gram-positive organisms.[1][2]

Core Mechanism of Action: Insights from Lydicamycin Analogy

While direct mechanistic studies on this compound are not extensively available in the public domain, its structural similarity to Lydicamycin provides a strong foundation for inferring its mechanism of action. Lydicamycin is known to exert its antibacterial effects through the inhibition of bacterial cell wall biosynthesis. This inhibition is a critical event that leads to the loss of cellular integrity and subsequent cell death. The proposed mechanism involves the disruption of the polymerization of peptidoglycan, a crucial component of the bacterial cell wall.

Quantitative Antimicrobial Potency

The antimicrobial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. These values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Bacterial Strain | Reported MIC (µg/mL) |

| Gram-positive bacteria (general) | 0.39 - 3.13[1][2] |

| Methicillin-resistant S. aureus (MRSA) | 3.13[1][2] |

| Gram-negative bacteria (general) | >50[1][2] |

Experimental Methodologies

The determination of the antimicrobial activity of this compound relies on standardized microbiological techniques. A detailed protocol for a typical MIC assay is provided below.

Minimum Inhibitory Concentration (MIC) Assay Protocol

-

Bacterial Culture Preparation: A fresh overnight culture of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate, containing the diluted compound, is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) control wells are also included.

-

Incubation: The microtiter plate is incubated at a temperature optimal for the growth of the test bacterium (e.g., 37°C) for 18-24 hours.

-

Data Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.

Visualizing the Proposed Mechanism and Experimental Workflow

To further elucidate the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

References

Unveiling TPU-0037C: A Marine-Derived Antibacterial Agent

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product TPU-0037C, a potent antibacterial agent with significant activity against drug-resistant pathogens. Sourced from a marine microorganism, this document details its origin, chemical properties, biological activity, and the methodologies employed for its isolation and characterization.

Origin and Natural Source

This compound is a secondary metabolite produced by the marine actinomycete Streptomyces platensis strain TP-A0598.[1] This strain was originally isolated from a seawater sample collected in Toyama Bay, Japan.[2] As a member of the actinomycetes, Streptomyces platensis is a Gram-positive bacterium known for its prolific production of a wide array of bioactive compounds, including many clinically important antibiotics. The discovery of this compound from a marine environment underscores the vast and largely untapped potential of oceanic microorganisms as a source for novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a structural analogue of lydicamycin (B608755), a known class of potent antibiotics.[2][3] Specifically, it is identified as 30-demethyl-8-deoxylydicamycin.[2] The chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C46H72N4O9 | [3] |

| Molecular Weight | 825.09 g/mol | [3] |

| CAS Number | 485815-61-0 | [3] |

| Synonyms | 8-Dehydroxy-30-deMethyllydicamycin, Antibiotic TPU-0037-C | [3] |

Biological Activity: Antibacterial Spectrum

This compound exhibits significant antibacterial activity, primarily against Gram-positive bacteria.[1][3] Of particular importance is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[2][3] The compound is largely ineffective against Gram-negative bacteria.[1] The minimum inhibitory concentrations (MICs) for this compound against a panel of bacteria are presented below.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 | [2] |

| Gram-positive bacteria (general) | 0.39 - 3.13 | [1][3] |

| Gram-negative bacteria (general) | >50 | [1] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Streptomyces platensis TP-A0598 involves a multi-step purification process.[2] While the full detailed protocol requires access to the primary literature, the general workflow is as follows:

-

Fermentation: Streptomyces platensis TP-A0598 is cultured in a suitable liquid medium to allow for the production of this compound.

-

Initial Purification: The culture broth is passed through an HP-20 resin column to capture the desired metabolites.[2]

-

Fractionation: The crude extract is then subjected to ODS (octadecylsilane) column chromatography for further separation.[2]

-

Final Purification: The final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).[2]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] These methods provide detailed information about the connectivity of atoms and the overall molecular weight, allowing for the precise determination of the compound's structure as 30-demethyl-8-deoxylydicamycin.[2]

Biosynthesis and Signaling Pathways

This compound, as a congener of lydicamycin, is synthesized through a complex biosynthetic pathway involving a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. The biosynthetic gene cluster for lydicamycins has been identified, providing insights into the enzymatic machinery responsible for its production.

The precise signaling pathways in target bacteria that are inhibited by this compound have not been fully elucidated. However, as a member of the polyketide family of antibiotics, it is likely to interfere with essential cellular processes in Gram-positive bacteria, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Further research is required to pinpoint the specific molecular target(s) of this compound.

Conclusion and Future Directions

This compound is a promising antibacterial compound with a unique marine origin and potent activity against clinically relevant pathogens like MRSA. Its structural similarity to lydicamycin provides a foundation for understanding its potential mechanism of action. Future research should focus on elucidating its precise molecular target and mechanism of antibacterial activity, as well as exploring its potential for further preclinical and clinical development. The detailed characterization of its biosynthetic pathway also opens up opportunities for metabolic engineering to produce novel and potentially more potent analogues.

References

Unveiling TPU-0037C: A Technical Guide to its Chemical Structure and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a naturally occurring antibiotic that has garnered interest within the scientific community for its potent activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. A structural analog of lydicamycin (B608755), this compound is a metabolite produced by the marine actinomycete Streptomyces platensis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, supplemented with detailed experimental methodologies and visual diagrams to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, also known by its alternate name 8-Dehydroxy-30-demethyllydicamycin, is a complex polyketide-nonribosomal peptide hybrid. Its intricate structure is fundamental to its biological function. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 485815-61-0 | [1][2][3][4] |

| Molecular Formula | C46H72N4O9 | [2][4] |

| Molecular Weight | 825.1 g/mol | [2][4] |

| Formal Name | (+)-2-[21-[1-[(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5-hydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide | [2] |

| Synonyms | 8-Dehydroxy-30-demethyllydicamycin | [4] |

| Purity | >95% | [2][4] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. | [2] |

| Physical Format | A film | [2] |

Biological Activity

This compound exhibits selective and potent antibacterial activity. It is particularly effective against a range of Gram-positive bacteria while showing minimal to no effect on Gram-negative bacteria. This selectivity is a key characteristic of its biological profile.

| Organism Type | Activity | MIC Range (µg/mL) | Reference |

| Gram-positive bacteria | Active | 0.39 - 3.13 | [1][2][5] |

| Methicillin-resistant S. aureus (MRSA) | Active | 3.13 | [1][2][5] |

| Gram-negative bacteria | Ineffective | >50 | [1][2][5] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces platensis

The following is a generalized protocol for the isolation and purification of this compound based on methods described for its congeners.

1. Fermentation:

-

The producing strain, Streptomyces platensis TP-A0598, is cultured in a suitable fermentation medium.

-

The culture is incubated for a period sufficient to allow for the production of secondary metabolites, including this compound.

2. Extraction:

-

The culture broth is harvested and separated from the mycelia by centrifugation or filtration.

-

The supernatant is passed through an adsorbent resin column, such as HP-20, to capture the desired compounds.

3. Chromatographic Purification:

-

The compounds are eluted from the resin and subjected to a series of chromatographic separations.

-

Initial separation is performed using an ODS (octadecylsilane) column.

-

Final purification to isolate this compound is achieved through preparative High-Performance Liquid Chromatography (HPLC).

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

1. Inoculum Preparation:

-

A pure culture of the test bacterium (e.g., S. aureus) is grown on an appropriate agar (B569324) medium.

-

Several colonies are used to inoculate a sterile saline or broth solution.

-

The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

2. Assay Plate Preparation:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

The standardized bacterial inoculum is added to each well.

3. Incubation and Analysis:

-

The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizing Key Processes

To better understand the origin and evaluation of this compound, the following diagrams illustrate the biosynthetic pathway and experimental workflows.

Caption: Simplified biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound isolation and activity testing.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in publicly available literature. However, its structural similarity to lydicamycin suggests a potential shared mechanism. Lydicamycins are known to be hybrid non-ribosomal peptide-polyketide compounds. Further research is required to identify the specific molecular target and signaling pathways affected by this compound in susceptible bacteria.

Conclusion

This compound represents a promising antibiotic candidate with potent activity against Gram-positive pathogens. This guide provides a foundational understanding of its chemical and biological properties, along with standardized methodologies to facilitate further investigation. The elucidation of its mechanism of action remains a key area for future research, which could unlock the full therapeutic potential of this marine-derived natural product.

References

- 1. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Whitepaper: The Activity of TPU-0037C Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037C, a congener of the antibiotic lydicamycin, has demonstrated notable activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of the available data on this compound, including its quantitative antimicrobial activity, a detailed description of the likely experimental protocols used for its evaluation, and a proposed mechanism of action based on current understanding of related compounds. This whitepaper aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as MRSA, poses a significant threat to global public health. This has necessitated the urgent search for novel antimicrobial compounds with unique mechanisms of action. This compound, a metabolite isolated from the marine actinomycete Streptomyces platensis, has emerged as a promising candidate in this endeavor.[1][2] Structurally similar to lydicamycin, this compound exhibits potent and selective activity against Gram-positive bacteria. This document synthesizes the current knowledge on this compound's antibacterial properties, providing a foundation for further research and development.

Quantitative Antimicrobial Activity of this compound

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. This compound has been evaluated against a panel of Gram-positive bacteria, demonstrating significant inhibitory activity. The available MIC data is summarized in the table below.

| Gram-Positive Bacterium | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 3.13 |

| Other Gram-positive bacteria | Various strains | 0.39 - 3.13 |

Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of this compound against Gram-positive bacteria. The data indicates that this compound is active against MRSA and other Gram-positive organisms within a narrow concentration range. In contrast, it is reported to be ineffective against Gram-negative bacteria, with MIC values greater than 50 µg/mL.

Experimental Protocols

While the complete, detailed experimental protocols from the primary literature are not fully available, a standard and widely accepted methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution method. The following protocol is a likely representation of the methods used to obtain the quantitative data presented above.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the general steps for assessing the in vitro antimicrobial activity of a compound.

References

The Efficacy of TPU-0037C Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a novel antibiotic identified as a congener of lydicamycin.[1] It is a metabolite produced by the marine actinomycete Streptomyces platensis TP-A0598, which was isolated from a seawater sample in Toyama Bay, Japan.[1] Structurally, this compound is 30-demethyl-8-deoxylydicamycin.[1] This document provides a comprehensive overview of the available data on the effectiveness of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant threat in both hospital and community settings. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the current state of knowledge regarding this compound and its potential as an anti-MRSA agent.

In Vitro Efficacy of this compound Against MRSA

The primary evidence for the anti-MRSA activity of this compound comes from in vitro susceptibility testing. The data, as reported in the initial discovery of the compound, is summarized in the table below.

Quantitative Data Summary

| Compound | Organism | Strain | MIC (µg/mL) |

| This compound | Staphylococcus aureus | MRSA | 3.13 |

| TPU-0037A | Staphylococcus aureus | MRSA | 1.56 |

| TPU-0037B | Staphylococcus aureus | MRSA | 12.5 |

| TPU-0037D | Staphylococcus aureus | MRSA | 6.25 |

Source: Furumai, T., et al. (2002). The Journal of Antibiotics.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for determining the MIC of this compound against MRSA, based on the standard broth microdilution method.

1. Materials:

- This compound, analytical grade

- Mueller-Hinton Broth (MHB)

- MRSA strain (e.g., ATCC 43300)

- Sterile 96-well microtiter plates

- Spectrophotometer

- Incubator (37°C)

- Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

2. Preparation of Bacterial Inoculum: a. A single colony of the MRSA strain is inoculated into 5 mL of MHB. b. The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase, corresponding to a turbidity of 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. The bacterial suspension is then diluted in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of this compound Dilutions: a. A stock solution of this compound is prepared in DMSO. b. Serial two-fold dilutions of this compound are prepared in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

4. Inoculation and Incubation: a. 100 µL of the diluted bacterial suspension is added to each well containing the this compound dilutions, bringing the final volume to 200 µL. b. A positive control well (containing bacteria and MHB without this compound) and a negative control well (containing MHB only) are included. c. The plate is incubated at 37°C for 18-24 hours.

5. Determination of MIC: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Mechanism of Action and In Vivo Efficacy: A Knowledge Gap and Proposed Research Workflow

Currently, there is a notable absence of published data regarding the specific mechanism of action of this compound against MRSA. Furthermore, no in vivo studies have been reported to evaluate its efficacy in a preclinical model. Given its structural similarity to lydicamycin, it is plausible that this compound may share a similar mechanism of action, however, this requires experimental validation.

To address the gap in in vivo data, a proposed experimental workflow for a murine model of MRSA skin infection is presented below. This workflow is designed to assess the therapeutic potential of topically administered this compound.

Logical Workflow for Discovery and Characterization

The discovery of this compound followed a systematic screening and characterization process. The logical relationship of these steps is illustrated in the diagram below.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity against MRSA with a Minimum Inhibitory Concentration of 3.13 µg/mL.[1] This finding establishes this compound as a compound of interest in the search for new anti-MRSA agents. However, significant research is required to fully elucidate its therapeutic potential.

Future research should prioritize the following areas:

-

Mechanism of Action Studies: Investigating the molecular target and mechanism by which this compound exerts its antibacterial effect is crucial for understanding its potential for resistance development and for rational drug design.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

-

Spectrum of Activity: A broader evaluation of the antimicrobial spectrum of this compound against a wider panel of clinical MRSA isolates and other Gram-positive pathogens is warranted.

The information presented in this guide provides a foundation for further investigation into this compound as a potential therapeutic agent for the treatment of MRSA infections. The proposed experimental workflow offers a roadmap for advancing the preclinical development of this promising natural product.

References

The Structural and Functional Relationship of TPU-0037C to Lydicamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relationship between the natural product TPU-0037C and the antibiotic lydicamycin (B608755). Both compounds, produced by actinomycetes, exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document details their structural relationship, comparative biological activities, proposed biosynthetic origins, and the experimental methodologies used for their characterization. While the precise mechanism of action for these compounds remains to be fully elucidated, their potent antibacterial properties mark them as compelling subjects for further investigation in the field of antibiotic drug discovery.

Core Relationship and Chemical Structures

This compound is a close structural analogue, or congener, of lydicamycin.[1][2][3] It is specifically identified as 8-Dehydroxy-30-demethyllydicamycin .[1][4] Both molecules are complex polyketide-nonribosomal peptide hybrids, characterized by a tetramic acid moiety and an amidinopyrrolidine group.[5]

Lydicamycin was first isolated from Streptomyces lydicus, while this compound and other congeners (TPU-0037-A, -B, and -D) were later identified from the culture broth of the marine-derived actinomycete Streptomyces platensis TP-A0598.[6][7][8]

The structural differences between the parent compound, lydicamycin, and its congener this compound are illustrated in the diagram below.

Quantitative Data: Comparative Antibacterial Activity

Both lydicamycin and this compound demonstrate potent activity against a range of Gram-positive bacteria while being largely ineffective against Gram-negative bacteria.[5][7][9] The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature.

Table 1: Physicochemical Properties

| Property | Lydicamycin | This compound |

| Molecular Formula | C47H74N4O10[8][10] | C46H72N4O9[1][4] |

| Molecular Weight | 855.1 g/mol [10] | 825.1 g/mol [1][4] |

| Alternate Names | Not applicable | 8-Dehydroxy-30-demethyllydicamycin[4] |

Table 2: Minimum Inhibitory Concentrations (MICs) in µg/mL

| Organism | Lydicamycin | TPU-0037A | This compound |

| Staphylococcus aureus FDA 209P | ND | 3.13 | 0.78 |

| Staphylococcus aureus Smith | ND | 3.13 | 0.78 |

| Staphylococcus aureus (MRSA) 83-1 | ND | 12.5 | 3.13 |

| Staphylococcus aureus (MRSA) 83-4 | ND | 12.5 | 3.13 |

| Bacillus subtilis PCI 219 | ND | 1.56 | 0.39 |

| Micrococcus luteus PCI 1001 | ND | 1.56 | 0.39 |

| Escherichia coli NIHJ | >50 | >50 | >50 |

| Pseudomonas aeruginosa IAM 1095 | >50 | >50 | >50 |

ND: No data available in the compared study. Data for TPU-0037A and this compound are from the same study, allowing for direct comparison. Lydicamycin is reported to have anti-MRSA activity, but comparable MIC values from the same study are not available.[7][11]

Mechanism of Action

The precise molecular mechanism of action for lydicamycin and its congeners, including this compound, has not yet been definitively elucidated in published literature. While their potent antibacterial activity is well-documented, the specific cellular target remains a subject for future research.

Some classes of complex cyclic peptides are known to act as activators of the caseinolytic protease (ClpP), leading to uncontrolled proteolysis and bacterial cell death. However, there is currently no direct experimental evidence to suggest that lydicamycin or this compound function through this pathway.

Experimental Protocols

The following sections detail the generalized methodologies for the isolation, purification, and biological characterization of lydicamycin and this compound, based on published literature.

Fermentation and Isolation

The production of these compounds involves fermentation of the respective Streptomyces strain, followed by extraction and chromatographic purification.

Protocol:

-

Fermentation: A seed culture of Streptomyces platensis TP-A0598 is prepared and used to inoculate a production medium (e.g., containing soluble starch, glucose, yeast extract, and inorganic salts). The culture is incubated at 28°C for 5 to 7 days with shaking.

-

Extraction: The culture broth is harvested and centrifuged to separate the mycelia from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically includes:

-

Adsorption chromatography on a Diaion HP-20 resin.

-

Column chromatography on an octadecylsilanized (ODS) silica (B1680970) gel.

-

Final purification using preparative high-performance liquid chromatography (HPLC).

-

Antimicrobial Susceptibility Testing (MIC Determination)

The antibacterial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using a standard broth microdilution method.

Protocol:

-

Bacterial Culture: Test organisms are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: The purified compounds (lydicamycin, this compound) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biosynthesis

Lydicamycin and its congeners are synthesized via a complex hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster for lydicamycins has been identified, and a plausible pathway has been proposed. The variation in the congeners, such as the lack of hydroxyl and methyl groups in this compound compared to lydicamycin, likely arises from differences in the enzymatic modification steps during or after the assembly of the polyketide chain.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. medchemexpress.com [medchemexpress.com]

Unraveling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of TPU-0037C

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a potent antibacterial agent, particularly active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is a metabolite produced by the marine actinomycete Streptomyces platensis TP-A0598, an organism also known for producing the structurally similar and more extensively studied antibiotic, lydicamycin (B608755). This compound is a congener of lydicamycin, suggesting a shared biosynthetic origin. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, leveraging the available knowledge on lydicamycin biosynthesis. The pathway involves a sophisticated hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) assembly line, a common theme in the biosynthesis of complex natural products.

Organism and Fermentation

The producing organism, Streptomyces platensis TP-A0598, was isolated from a deep-sea water sample. For the production of this compound and its congeners, a suitable fermentation process is crucial. While specific fermentation parameters for maximizing this compound yield are not extensively published, general protocols for antibiotic production from Streptomyces species can be adapted.

A representative fermentation and extraction protocol is outlined below:

Experimental Protocols

1. Fermentation of Streptomyces platensis TP-A0598:

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or a mycelial suspension of S. platensis TP-A0598. The culture is incubated at 28-30°C with shaking (200-250 rpm) for 2-3 days.

-

Production Culture: A production medium, optimized for secondary metabolite production, is inoculated with the seed culture. The production medium typically contains a complex carbon source (e.g., starch, glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The culture is incubated for 5-10 days under similar conditions as the seed culture.

-

Monitoring: The production of this compound can be monitored throughout the fermentation process by taking small samples of the culture broth, extracting the metabolites, and analyzing them by High-Performance Liquid Chromatography (HPLC).

2. Extraction and Purification of this compound:

-

Broth Separation: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant.

-

Solvent Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate (B1210297) or butanol. The mycelial cake can also be extracted separately to recover any intracellular product.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include column chromatography on silica (B1680970) gel, reversed-phase chromatography (e.g., C18), and preparative HPLC.

The Lydicamycin/TPU-0037C Biosynthetic Gene Cluster

The biosynthesis of this compound is directed by a dedicated biosynthetic gene cluster (BGC) within the genome of S. platensis TP-A0598. The BGC for the lydicamycin family of compounds, including this compound, has been identified and is predicted to encode a hybrid PKS-NRPS system.

Experimental Protocols

Identification of the Biosynthetic Gene Cluster:

-

Genome Sequencing: The first step is to sequence the entire genome of S. platensis TP-A0598 using next-generation sequencing technologies.

-

Bioinformatic Analysis: The sequenced genome is then analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. This software predicts the boundaries of the gene cluster and annotates the functions of the genes within it based on homology to known biosynthetic genes.

-

Gene Knockout and Heterologous Expression: To confirm the function of the identified BGC, targeted gene knockout experiments can be performed. Inactivation of a key gene within the cluster (e.g., a PKS or NRPS gene) should abolish the production of this compound. Conversely, heterologous expression of the entire BGC in a suitable host strain (e.g., a well-characterized Streptomyces species) should lead to the production of the compound.

Proposed Biosynthetic Pathway of Lydicamycin and this compound

The proposed biosynthetic pathway for lydicamycin, and by extension this compound, is a fascinating example of a molecular assembly line. The core structure is assembled by a modular Type I PKS and an NRPS.

The key steps in the proposed pathway are:

-

Starter Unit Formation: The biosynthesis is initiated with a unique starter unit, which is likely derived from the amino acid L-arginine. This precursor undergoes a series of modifications to form an amidinopyrrolidine moiety.

-

Polyketide Chain Elongation: The starter unit is loaded onto the PKS assembly line. A series of PKS modules then sequentially add extender units, typically malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. Each module contains a set of enzymatic domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) that determine the structure of the elongating chain.

-

NRPS-mediated Amino Acid Incorporation: An NRPS module is responsible for the incorporation of an amino acid, likely L-tyrosine, which is subsequently modified to form a tetramic acid moiety.

-

Cyclization and Offloading: The completed polyketide-peptide hybrid chain is then cyclized and released from the enzyme complex, likely through the action of a thioesterase domain.

-

Post-PKS/NRPS Modifications: After the core scaffold is formed, a series of tailoring enzymes, such as oxidoreductases and methyltransferases, modify the molecule to generate the final lydicamycin structure.

The biosynthesis of this compound likely follows the same pathway, with a variation in the final tailoring steps. For example, the absence of a specific methylation or hydroxylation step could lead to the formation of this compound instead of lydicamycin.

Visualization of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound via a hybrid PKS-NRPS system.

Quantitative Data

| Compound | Minimum Inhibitory Concentration (MIC) against MRSA (µg/mL) |

| This compound | 3.13 |

| Lydicamycin | 1.56 |

Data from various sources.

Conclusion

The biosynthetic pathway of this compound is a complex and elegant process orchestrated by a large hybrid PKS-NRPS enzymatic machinery in Streptomyces platensis TP-A0598. While the complete elucidation of every enzymatic step and the associated kinetics requires further investigation, the proposed pathway, based on the well-studied biosynthesis of its congener lydicamycin, provides a solid framework for understanding its formation. This knowledge is invaluable for future efforts in metabolic engineering to enhance the production of this compound or to generate novel, even more potent derivatives for drug development. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to further explore this fascinating biosynthetic pathway.

TPU-0037C molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, isolation, and biological activity of TPU-0037C, a novel antibiotic with significant potential in combating Gram-positive bacterial infections, including Methicillin-Resistant Staphylococcus aureus (MRSA).

Core Molecular Data

This compound is a metabolite produced by the marine actinomycete Streptomyces platensis. It belongs to the lydicamycin (B608755) family of compounds, which are characterized as non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrids.

| Property | Data | Citation(s) |

| Molecular Formula | C46H72N4O9 | [1][2] |

| Molecular Weight | 825.1 g/mol | [1][2] |

| CAS Number | 485815-61-0 | [1] |

| Synonyms | 30-demethyl-8-deoxylydicamycin | [1] |

| Appearance | Colorless film | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [1] |

Biological Activity

This compound exhibits potent antibacterial activity against a range of Gram-positive bacteria. Notably, it is effective against MRSA strains, a significant challenge in clinical settings. It is, however, inactive against Gram-negative bacteria.[1][3]

| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Citation(s) |

| Gram-positive bacteria (general) | 0.39-3.13 | [3] |

| Methicillin-resistant S. aureus (MRSA) | 3.13 | [3] |

| Gram-negative bacteria | >50 | [3] |

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound, as well as the determination of its antibacterial activity.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Streptomyces platensis TP-A0598 involves a multi-step chromatographic process. The general workflow is outlined below.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Streptomyces platensis strain TP-A0598 is cultured in a suitable broth medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture broth is subjected to solvent extraction to separate the organic compounds from the aqueous medium.

-

HP-20 Resin Chromatography: The crude extract is first passed through an HP-20 resin column to remove highly polar impurities.

-

ODS Column Chromatography: The partially purified fraction is then subjected to Octadecylsilyl (ODS) column chromatography for further separation based on hydrophobicity.

-

Preparative HPLC: The final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The purified compound's structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Determination of Minimum Inhibitory Concentration (MIC)

The anti-MRSA activity of this compound is quantified by determining its MIC using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

MRSA strains (e.g., ATCC 43300)

-

This compound stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the MRSA strain.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in MHB directly in a 96-well microtiter plate to achieve a final volume of 50 µL per well across a desired concentration range.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL per well.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of bacteria.

-

Proposed Mechanism of Action

While the precise molecular target of this compound is still under investigation, its structural similarity to other lipopeptide antibiotics suggests a mechanism involving the disruption of the bacterial cell envelope. The proposed mechanism of action involves interaction with and disruption of the cell membrane and/or cell wall, leading to loss of cellular integrity and ultimately cell death. Recent studies on lydicamycins suggest that they elicit a transcriptional response similar to cell wall targeting antibiotics and cause general cell envelope stress.[5]

Caption: Proposed mechanism of antibacterial action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling TPU-0037C: A Technical Overview of a Marine-Derived Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

TPU-0037C is a metabolite derived from the marine actinomycete Streptomyces platensis.[1][2] Structurally analogous to Lydicamycin, this compound has demonstrated notable activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3] This technical guide synthesizes the currently available research on this compound, presenting its core characteristics, proposed mechanism of action, and antimicrobial spectrum.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 485815-61-0 | [3] |

| Molecular Formula | C46H72N4O9 | [3] |

| Molecular Weight | 825.1 g/mol | [3] |

| Source | Streptomyces sp. | [3] |

| Purity | >95% by HPLC | [3] |

Antimicrobial Activity

This compound exhibits selective and potent activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for this class of bacteria are reported to be in the range of 0.39-3.13 μg/mL.[1][2] Notably, its efficacy extends to MRSA, with a reported MIC of 3.13 μg/mL.[1][2] In contrast, this compound is largely ineffective against Gram-negative bacteria, with MIC values exceeding 50 μg/mL.[1][2]

Proposed Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, current research suggests that it may target the phosphatidylinositide-3-kinase (PI3K)/Akt signaling pathway.[] One proposed mechanism is the blockade of atypical protein kinase B (aPKB)/Akt activation, which is triggered by nutrient withdrawal.[3] This disruption of a critical cell signaling pathway is believed to be the basis for its antimicrobial effects.

Caption: Proposed inhibitory action of this compound on the PI3K/Akt signaling pathway in bacteria.

Experimental Methodologies

Detailed experimental protocols for the studies on this compound are not extensively published in the public domain. The determination of Minimum Inhibitory Concentration (MIC) values, a standard method for assessing antimicrobial activity, would typically involve the following steps:

-

Bacterial Culture Preparation: A standardized inoculum of the target Gram-positive and Gram-negative bacteria is prepared in a suitable broth medium.

-

Serial Dilution of this compound: A series of dilutions of this compound are prepared in the broth medium within a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well containing the different concentrations of this compound.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Future Directions

The selective and potent activity of this compound against Gram-positive pathogens, including MRSA, marks it as a compound of interest for further investigation. Future research should focus on:

-

Elucidation of the precise molecular target and mechanism of action.

-

In vivo efficacy and toxicity studies in animal models.

-

Pharmacokinetic and pharmacodynamic profiling.

-

Lead optimization to enhance potency and spectrum of activity.

The information available to date provides a foundational understanding of this compound and underscores its potential as a lead compound in the development of new antibiotics.

References

Methodological & Application

Application Notes and Protocols for Antibacterial Testing of TPU-0037C

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a metabolite derived from the marine actinomycete S. platensis and is structurally related to Lydicamycin.[1][2] It has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while being ineffective against Gram-negative bacteria.[1][3] These application notes provide detailed protocols for the antibacterial and cytotoxic evaluation of this compound, essential for its preclinical development as a potential therapeutic agent. The described methodologies include determination of Minimum Inhibitory Concentration (MIC), time-kill kinetic analysis, and assessment of in vitro cytotoxicity.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus subtilis | Gram-positive | 0.39 - 3.13 |

| Staphylococcus aureus | Gram-positive | 0.39 - 3.13 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 3.13 |

| Escherichia coli | Gram-negative | >50 |

| Pseudomonas aeruginosa | Gram-negative | >50 |

Data compiled from multiple sources.[1][3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound, which is the lowest concentration that inhibits visible bacterial growth.[4][5]

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

-

Bacterial strains (e.g., S. aureus, MRSA, E. coli)

-

Sterile 96-well microtiter plates[4]

-

Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL)[6]

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in CAMHB.[7]

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of desired concentrations (e.g., 64 µg/mL to 0.125 µg/mL).[7] Each well should contain 50-100 µL of the diluted compound.[4]

-

Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar (B569324) medium. Suspend isolated colonies in CAMHB and adjust the turbidity to a 0.5 McFarland standard.[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[4][6]

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.[5]

Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[8][9][10]

Materials:

-

This compound

-

CAMHB

-

Logarithmic phase bacterial culture

-

Sterile culture tubes or flasks

-

Sterile phosphate-buffered saline (PBS) for dilutions

-

Agar plates (e.g., Tryptic Soy Agar)

-

Incubator (37°C) with shaking capabilities

-

Colony counter

Protocol:

-

Assay Setup: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).[8] Include a growth control tube without the compound.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of approximately 1-5 x 10⁵ CFU/mL.[6]

-

Incubation and Sampling: Incubate all tubes at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]

-

Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile PBS. Plate a defined volume of the appropriate dilutions onto agar plates.[8]

-

Colony Enumeration: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU).

-

Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6][8][9]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of this compound against a mammalian cell line. The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[11][12][13]

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include vehicle-treated and untreated cell controls.

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[13]

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[11]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Visualizations

Caption: Overview of the experimental workflow for antibacterial and cytotoxicity testing.

Caption: Logic for determining the Minimum Inhibitory Concentration (MIC).

Caption: Decision pathway for interpreting time-kill assay results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]

- 3. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. protocols.io [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. emerypharma.com [emerypharma.com]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Preparation of a Stock Solution of TPU-0037C: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of TPU-0037C, a metabolite of the marine actinomycete S. platensis with activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1][2]

Introduction

This compound, also known as 8-Dehydroxy-30-demethyllydicamycin, is a structural analog of lydicamycin.[3][4] Accurate preparation of a stock solution is the first critical step for in vitro and in vivo studies investigating its biological activity. This protocol outlines the necessary steps to ensure the accurate and consistent preparation of a this compound stock solution.

Compound Information

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C46H72N4O9 | [1] |

| Molecular Weight | 825.1 g/mol | [1][3][4] |

| Appearance | Colorless film | [3] |

| Purity | >95% | [1][4] |

| CAS Number | 485815-61-0 | [1][3][4] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [1][3] |

| Storage Temperature | -20°C | [1][3] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound (provided as a film)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Equilibrate this compound: Before opening, allow the vial containing the this compound film to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which could affect the compound's stability.

-

Calculate the required volume of DMSO: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:

Volume (L) = (Mass of this compound (g)) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

For example, to resuspend 1 mg of this compound:

-

Mass = 0.001 g

-

Molecular Weight = 825.1 g/mol

-

Desired Concentration = 0.010 mol/L (10 mM)

Volume (L) = 0.001 g / (825.1 g/mol * 0.010 mol/L) = 0.000121 L = 121 µL

-

-

Dissolve the compound: Add the calculated volume of anhydrous DMSO to the vial containing the this compound film.

-

Ensure complete dissolution: Cap the vial tightly and vortex thoroughly for at least 30-60 seconds to ensure the compound is completely dissolved. Visually inspect the solution to confirm that no particulate matter remains.

-

Aliquot and store: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical compounds.

-

Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

-

Perform all work in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for TPU-0037C

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology and pharmacology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This value is crucial for assessing the potency of a new antimicrobial compound, such as TPU-0037C, and is a critical parameter in the early stages of drug discovery and development. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.

Experimental Protocols

1. Principle of the Broth Microdilution Assay

The broth microdilution method involves challenging a standardized inoculum of a specific bacterium with serial dilutions of the antimicrobial agent (this compound) in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits this visible growth.

2. Materials and Reagents

-

Test Compound: this compound solution of known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO).

-

Bacterial Strains: Relevant quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious aerobic bacteria.

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) or another appropriate solvent for this compound that does not inhibit bacterial growth at the concentrations used.

-

Positive Control: A standard antibiotic with known activity against the test organisms (e.g., ampicillin, gentamicin).

-

Negative Control: Growth medium with the solvent used for the test compound.

-

Equipment:

-

Sterile 96-well microtiter plates (U- or flat-bottom).

-

Multichannel pipette.

-

Incubator (35°C ± 2°C).

-

Spectrophotometer or microplate reader (optional, for quantitative assessment).

-

Vortex mixer.

-

Biological safety cabinet.

-

3. Preparation of Reagents and Inoculum

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent. For example, dissolve 10 mg of this compound in 10 mL of DMSO to get a 1 mg/mL (1000 µg/mL) stock.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (A625 nm = 0.08-0.13).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

4. Broth Microdilution Procedure

-

Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Compound Addition: Add 100 µL of the highest concentration of this compound to be tested (e.g., prepared in CAMHB) into well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. This will leave wells 11 and 12 as controls.

-

Control Wells:

-

Well 11 (Growth Control): Add 50 µL of CAMHB. This well will contain no antimicrobial agent.

-

Well 12 (Sterility Control): Add 100 µL of uninoculated CAMHB.

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not inoculate the sterility control well (well 12).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation

Table 1: Hypothetical MIC Values of this compound against Standard QC Strains

| Microorganism | ATCC Strain Number | MIC Range (µg/mL) | Interpretation |

| Staphylococcus aureus | 29213 | 0.5 - 2 | Active |

| Enterococcus faecalis | 29212 | 4 - 16 | Moderately Active |

| Escherichia coli | 25922 | 16 - 64 | Weakly Active |

| Pseudomonas aeruginosa | 27853 | >128 | Inactive |

Visualizations

Caption: Workflow for the broth microdilution MIC assay.

Application Notes and Protocols for TPU-0037C in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a metabolite derived from the marine actinomycete Saccharothrix platensis, structurally related to lydicamycin (B608755). It has demonstrated notable activity against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols for the solubilization of this compound and its use in standard in vitro antimicrobial susceptibility assays.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for obtaining accurate and reproducible results in in vitro assays. The compound is hydrophobic and requires organic solvents for initial stock solution preparation.

Table 1: Solubility and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₆H₇₂N₄O₉ | [1][2] |

| Molecular Weight | 825.1 g/mol | [1][2] |

| Appearance | Colorless film | [2] |

| Purity | >95% | [1][2] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [1] |

| Storage | Store at -20°C | [2] |

Preparation of Stock Solutions

Due to its hydrophobicity, this compound should be dissolved in an appropriate organic solvent to prepare a concentrated stock solution. This stock can then be diluted into aqueous assay media. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating primary stock solutions due to its high solvating capacity and compatibility with most in vitro assays at low final concentrations.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 825.1 g/mol * (1000 mg / 1 g) = 8.25 mg

-

-

Weighing: Carefully weigh out 8.25 mg of this compound and place it into a sterile vial.

-

Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particulates.

-

Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note on Solvent Concentration: When diluting the DMSO stock solution into aqueous media for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.

Experimental Protocols for In Vitro Antimicrobial Susceptibility Testing

The following are standard protocols to determine the antimicrobial activity of this compound against Gram-positive bacteria.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol 2: Broth Microdilution Assay

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Plate reader

Procedure:

-

Inoculum Preparation:

-

From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Prepare a starting concentration of this compound in well 1 by adding the appropriate amount of stock solution to CAMHB to make a total volume of 200 µL. For example, to achieve a starting concentration of 64 µg/mL, add 12.8 µL of a 1 mg/mL intermediate stock to 187.2 µL of CAMHB.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 should serve as a positive control for growth (inoculum in CAMHB without this compound).

-

Well 12 should serve as a negative control (sterile CAMHB only).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the concentration of this compound in each well.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as determined by visual inspection or by using a plate reader.

-

Workflow for MIC determination using broth microdilution.

Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial susceptibility.

Protocol 3: Disk Diffusion Assay

Materials:

-

This compound stock solution

-

Sterile blank paper disks (6 mm diameter)

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Bacterial culture in logarithmic growth phase

-

Sterile saline (0.85% NaCl) and sterile swabs

-

0.5 McFarland turbidity standard

-

Forceps

Procedure:

-

Prepare Disks:

-

Aseptically apply a known amount of the this compound stock solution onto sterile blank paper disks (e.g., 10 µL of a 3 mg/mL solution to get a 30 µg disk).

-

Allow the solvent to evaporate completely in a sterile environment.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Plate Inoculation:

-

Dip a sterile swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate 60° each time) to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Placement:

-

Using sterile forceps, place the prepared this compound disks onto the inoculated MHA plate.

-

Gently press each disk to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

-

Reading Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to this compound.

-

Proposed Mechanism of Action

While the precise molecular target of this compound is not fully elucidated, its structural similarity to other polyketide antibiotics, particularly those containing a tetramic acid moiety, suggests a likely mechanism of action involving the disruption of the bacterial cell's integrity. One proposed mechanism is the interference with the bacterial cell membrane's function.

Some tetramic acid-containing antibiotics act as ionophores, disrupting the proton motive force across the bacterial cytoplasmic membrane. This dissipation of both the membrane potential and the transmembrane pH gradient leads to a loss of cellular energy production and ultimately cell death. Transcriptomic analyses of bacteria treated with the related compound lydicamycin have shown the upregulation of genes associated with cell envelope stress, further supporting the hypothesis that the cell membrane or cell wall is a primary target.

Proposed mechanism of this compound action on bacteria.

References

Application Notes and Protocols for TPU-0037C Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037C is a metabolite of the marine actinomycete Streptomyces platensis with significant biological activity. It demonstrates potent efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and also exhibits neuritogenic properties.[1][2][3] Structurally similar to lydicamycin, this complex natural product requires careful handling and storage to ensure its stability and efficacy in experimental settings.[1][3] This document provides detailed recommendations for the storage of this compound solutions and protocols for assessing their stability.

Physicochemical Properties and Solubility

This compound is typically supplied as a colorless film with a purity of over 95%.[1][2] Its molecular formula is C46H72N4O9, corresponding to a molecular weight of 825.1 g/mol .[1]

Table 1: Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Ethanol | Soluble[1] |

| Methanol | Soluble[1] |

Recommended Storage Conditions

While specific stability data for this compound in solution is not publicly available, general best practices for complex natural products should be followed to minimize degradation.

Solid Form

The solid (film) form of this compound should be stored at -20°C for long-term stability.[1][2]

Stock Solutions

It is highly recommended to prepare fresh solutions for immediate use. If storage of stock solutions is necessary, the following conditions are advised based on general guidelines for small molecule compounds.